molecular formula C24H24N4O3S2 B11633919 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633919
M. Wt: 480.6 g/mol
InChI Key: RNUHDZPKVVOICW-UYRXBGFRSA-N
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Description

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyrido[1,2-a]pyrimidin-4-ones: Compounds with a similar core structure.

    Methoxyethyl and Methylbenzyl Derivatives: Compounds with similar substituents.

Uniqueness

What sets 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these structural elements, resulting in unique chemical and biological properties

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-15-6-8-17(9-7-15)14-25-20-18(22(29)27-10-4-5-16(2)21(27)26-20)13-19-23(30)28(11-12-31-3)24(32)33-19/h4-10,13,25H,11-12,14H2,1-3H3/b19-13-

InChI Key

RNUHDZPKVVOICW-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC

Origin of Product

United States

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